ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
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Overview
Description
Ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions . The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the synthesis process. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are also being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .
Scientific Research Applications
Ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate can be compared with other quinoline derivatives, such as:
Properties
Molecular Formula |
C21H21ClN2O4 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-2-28-21(27)18-16(12-6-8-13(22)9-7-12)17-14(4-3-5-15(17)25)24-11-10-23-20(26)19(18)24/h6-9,16H,2-5,10-11H2,1H3,(H,23,26) |
InChI Key |
FLVPQFQVSORZSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=O)NCCN2C3=C(C1C4=CC=C(C=C4)Cl)C(=O)CCC3 |
Origin of Product |
United States |
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